molecular formula C16H18ClN3 B11843945 3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile CAS No. 88347-04-0

3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile

Cat. No.: B11843945
CAS No.: 88347-04-0
M. Wt: 287.79 g/mol
InChI Key: MMOSLNVMQXROHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroquinoline and dipropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethylformamide (DMF). The reaction temperature and time are optimized to achieve the desired product.

    Catalysts: Catalysts such as stannous chloride or indium chloride may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(dipropylamino)quinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

88347-04-0

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

3-chloro-7-(dipropylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C16H18ClN3/c1-3-7-20(8-4-2)15-6-5-12-9-13(17)11-19-16(12)14(15)10-18/h5-6,9,11H,3-4,7-8H2,1-2H3

InChI Key

MMOSLNVMQXROHX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.